SODIUM ACETATE ANHYDROUS MEETS USP TES
Description
Sodium acetate anhydrous (C₂H₃NaO₂, CAS No. 127-09-3) is the anhydrous sodium salt of acetic acid, characterized by its white crystalline powder form and high solubility in water (≥99.0% purity) . As a USP (United States Pharmacopeia)-compliant compound, it meets stringent quality and safety standards for pharmaceutical and laboratory use. It dissociates into sodium (Na⁺) and acetate (CH₃COO⁻) ions in solution, making it a critical electrolyte replacement in intravenous therapies for restoring extracellular fluid balance without disrupting normal electrolyte levels . Its applications extend to molecular biology (e.g., buffer preparation), industrial processes (e.g., textile dyeing), and food preservation .
Properties
CAS No. |
12-79-3 |
|---|---|
Molecular Formula |
C2H3NaO2 |
Molecular Weight |
82.03379 |
Synonyms |
SODIUM ACETATE ANHYDROUS MEETS USP TES |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Sodium acetate anhydrous is utilized in numerous scientific research applications due to its unique chemical properties:
- Buffering Agent : It serves as a pH buffer in biological and chemical experiments, maintaining stable pH levels essential for various reactions .
- Nucleic Acid Purification : In molecular biology, sodium acetate enhances the yield of DNA isolation processes through ethanol precipitation. This application is critical for genetic studies and biotechnological advancements .
- Cell Culture Media : As a carbon source, sodium acetate supports the growth of various bacterial cultures, making it important in microbiological studies .
- Protein Crystallization : It is employed in the crystallization of proteins, facilitating structural studies that are vital for drug development and understanding biological mechanisms .
Medical Applications
In the medical field, sodium acetate anhydrous is primarily used for its electrolyte replenishing properties:
- Electrolyte Replenisher : It is administered intravenously to correct sodium levels in patients suffering from hyponatremia and metabolic acidosis. This application is crucial in clinical settings where fluid and electrolyte balance must be restored rapidly .
- Urinary Alkalinization : Sodium acetate acts as a systemic alkalizer, helping to manage conditions that require urine alkalinization .
Food Industry Applications
Sodium acetate anhydrous also finds extensive use in the food industry:
- Preservative and Shelf-Life Extender : It functions as a preservative by inhibiting bacterial growth and extending the shelf life of processed foods such as meats and dairy products. Its ability to maintain pH levels makes it effective in preserving food quality .
- Flavor Enhancer : In addition to its preservative qualities, sodium acetate is used to enhance flavors in food products by providing a mild sour taste when combined with acetic acid .
Table 1: Food Industry Applications of Sodium Acetate Anhydrous
| Application | Description |
|---|---|
| Preservative | Inhibits bacterial growth, extends shelf life |
| pH Regulator | Maintains appropriate acidity levels |
| Flavor Enhancer | Adds mild sour taste to food products |
| Shelf-Life Extender | Improves quality retention in processed foods |
Industrial Applications
Sodium acetate anhydrous has several industrial applications:
- Textile Industry : It is used as a neutralizing agent for sulfuric acid waste streams during textile processing. Additionally, it serves as a mordant in dyeing processes .
- Concrete Sealant : In construction, sodium acetate acts as a sealant to protect concrete from water damage, enhancing durability .
- Chemical Synthesis : It plays a role as a precursor in the production of various chemicals and materials, including catalysts and nanoscale compounds .
Case Study 1: Sodium Acetate in Clinical Settings
A clinical study demonstrated the effectiveness of sodium acetate anhydrous as an electrolyte replenisher in patients with acute fluid loss. The administration of sodium acetate resulted in rapid correction of sodium levels without disrupting normal electrolyte balance.
Case Study 2: Use in Food Preservation
Research conducted on processed meats showed that sodium acetate significantly reduced microbial growth while maintaining flavor integrity. This application highlights its dual role as both a preservative and flavor enhancer.
Comparison with Similar Compounds
Key Differences :
- Thermal Stability : The trihydrate loses its water molecules at ~150°C, whereas the anhydrous form remains stable up to 450°C .
- Phase Behavior : The trihydrate exhibits supercooling properties in aqueous solutions, enabling its use in heat packs, while the anhydrous form is preferred for high-temperature processes (e.g., heated tobacco sheets) .

Sodium Carbonate (Na₂CO₃, CAS No. 497-19-8)
Key Differences :
- pH Regulation : Sodium carbonate is strongly alkaline (pH ~11.5), while sodium acetate anhydrous provides mild buffering (pH ~7.5–9.0) .
Sodium Citrate (C₆H₅Na₃O₇, CAS No. 68-04-2)
Key Differences :
- Chelation Properties : Sodium citrate acts as a chelating agent for calcium ions, unlike sodium acetate anhydrous, which lacks metal-binding capacity .
- Weight Loss Profile : Sodium citrate loses ~10% mass before 300°C, whereas sodium acetate anhydrous remains stable in this range .
Data Tables
Table 1: Comparative Physical and Thermal Properties
Research Findings
- Thermal Analysis : TG-DTG studies confirm sodium acetate anhydrous is thermally stable up to 450°C, outperforming sodium citrate and tartrate in high-temperature applications .
- Phase Behavior : The anhydrous form avoids supercooling issues seen in trihydrate solutions, ensuring reliability in pharmaceutical manufacturing .
- Safety: Sodium acetate anhydrous lacks the hazards associated with sulfites (e.g., toxic gas release) and is classified as non-bioaccumulative .
Q & A
Basic Research Questions
Q. What are the standard analytical procedures to confirm sodium acetate anhydrous meets USP purity criteria for pharmaceutical applications?
- Methodological Answer : To verify compliance with USP monographs, researchers should:
Perform loss on drying (LOD) testing at 120°C for 4 hours to confirm anhydrous state (residual moisture ≤0.5%) .
Use HPLC with a 1M aqueous solution to measure absorbance at 250nm (max 0.05) and 500nm (max 0.01), ensuring low organic impurities .
Conduct titration against 0.1M HCl to quantify sodium acetate content (99.5–100.5% purity) .
Test for inorganic impurities (e.g., chloride ≤0.001%, sulfate ≤0.003%) via ion chromatography or gravimetric analysis .
Q. How should sodium acetate anhydrous be prepared for reproducible buffer solutions in spectroscopic assays?
- Methodological Answer :
Use CO₂-free water to avoid pH drift caused by carbonate formation.
Prepare a 5% (w/v) solution and measure pH (7.0–9.2) using a calibrated meter with temperature compensation .
Filter through a 0.22µm membrane to remove particulates that interfere with UV-Vis or fluorescence readings .
Validate buffer stability by monitoring pH and absorbance at 260nm over 24 hours under experimental conditions .
Q. What are the key differences between sodium acetate anhydrous and trihydrate forms in experimental outcomes?
- Methodological Answer :
Calculate molar adjustments to account for hydration state (anhydrous: MW 82.03 vs. trihydrate: 136.08) .
Assess hygroscopicity: Anhydrous forms require desiccated storage to prevent water absorption, which alters solution molarity .
Compare thermal stability using DSC; anhydrous melts at 324°C, while trihydrate dehydrates at 58°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pH measurements of sodium acetate buffers across replicate experiments?
- Methodological Answer :
Identify variables: Measure dissolved CO₂ levels in water (use FTIR or conductivity probes) and control atmospheric exposure during preparation .
Perform error propagation analysis to quantify uncertainties from pH meter calibration (±0.02 units) and temperature fluctuations .
Compare with published pKa values (4.76 at 25°C) using potentiometric titration to validate buffer capacity .
Use ANOVA to statistically assess inter-experimental variability, adjusting for ionic strength effects .
Q. What advanced techniques optimize sodium acetate anhydrous’s role in HPLC mobile phases to reduce baseline noise?
- Methodological Answer :
Pre-treat solutions with solid-phase extraction (C18 cartridges) to remove trace organic impurities .
Employ ultra-high purity grade sodium acetate (≥99.9%) with ICP-MS-verified low metal content (Fe ≤0.0005%) to minimize column fouling .
Test buffer–acetonitrile ratios (e.g., 10–50 mM acetate in 5–95% organic phase) to balance retention time reproducibility and noise suppression .
Monitor column backpressure trends to detect salt crystallization, which necessitates inline filtration (0.45µm) .
Q. How can batch-to-batch variability in sodium acetate anhydrous affect enzyme kinetics studies, and how is this quantified?
- Methodological Answer :
Perform accelerated stability testing by incubating enzyme–buffer mixtures at 40°C for 72 hours, comparing activity via Michaelis-Menten plots .
Use ICP-OES to screen for trace metals (e.g., Fe³⁺, Cu²⁺) that may catalyze enzyme denaturation .
Apply principal component analysis (PCA) to correlate impurity profiles (from GC-MS) with kinetic parameter deviations (Km, Vmax) .
Q. What experimental designs validate sodium acetate anhydrous’s efficacy as a lyoprotectant in freeze-dried biologics?
- Methodological Answer :
Conduct glass transition temperature (Tg) measurements via DSC to optimize cryoprotection (target Tg > −40°C) .
Compare residual moisture levels (Karl Fischer titration) and reconstitution times across formulations with/without sodium acetate .
Perform accelerated degradation studies (40°C/75% RH for 6 months) to assess protein aggregation via size-exclusion chromatography .
Data Contradiction and Troubleshooting
Q. How to address conflicting data on sodium acetate anhydrous’s solubility in ethanol across literature sources?
- Methodological Answer :
Standardize solvent purity (use USP-grade ethanol) and temperature (25°C ± 0.1°C) .
Measure solubility via gravimetric saturation : Stir excess sodium acetate in ethanol for 24 hours, filter, and evaporate to dryness .
Compare results with published values using Bland-Altman plots to identify systematic biases (e.g., hydration state or particle size effects) .
Q. What strategies mitigate interference from sodium acetate anhydrous in fluorescence-based assays?
- Methodological Answer :
Perform background subtraction with matched buffer blanks at excitation/emission wavelengths (e.g., 280/350nm for tryptophan) .
Test chelating agents (e.g., EDTA) to sequester metal impurities that quench fluorescence .
Use dialysis or ultrafiltration to remove low-MW contaminants before assay setup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

